methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 338755-19-4) is a dihydropyridinone derivative with a molecular formula of C₁₄H₁₂ClNO₃ and a molecular weight of 277.70 g/mol . The compound features a 1,6-dihydropyridinone core substituted at the N1 position with a 4-chlorobenzyl group and at the C3 position with a methyl ester. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials research. The free acid form of this compound, 1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid (CAS: 339008-74-1), is also documented, highlighting the versatility of the esterification approach in modulating physicochemical properties .
Properties
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLFPNHYPCRYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorobenzyl chloride with a pyridine derivative under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbox
Biological Activity
Methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 338755-19-4) is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.70 g/mol. The compound features a dihydropyridine core that is known for its role in various biological activities, particularly in cardiovascular and antimicrobial domains.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. The compound has shown significant activity against a range of bacterial strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.5 - 1 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 2 μg/mL |
These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents due to its efficacy against resistant strains .
2. Cardiovascular Effects
Dihydropyridines are well-known for their calcium channel blocking properties, which can lead to vasodilation and reduced blood pressure. This compound has been investigated for its potential use in treating hypertension and other cardiovascular disorders:
- Mechanism of Action : The compound binds to L-type calcium channels, inhibiting calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated its potential as an effective antimicrobial agent. In vitro tests revealed that the compound inhibited biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity.
Case Study 2: Cardiovascular Applications
In a preclinical study involving hypertensive animal models, administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. This effect was attributed to its calcium channel blocking activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Inferred from substituent analysis.
Electronic and Steric Effects
- The 2,4-dichlorobenzyl analog introduces stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions .
Heterocyclic Variations :
Crystallographic and Computational Insights
- Programs like SHELXL () and Mercury () are critical for resolving crystal structures and comparing intermolecular interactions. For example, hydrogen-bonding patterns in the dihydropyridinone core can be analyzed using graph-set theory () to predict solubility or stability.
- The ORTEP-3 software () enables visualization of molecular geometry, aiding in the comparison of torsion angles between the target compound and its analogs.
Q & A
Q. What are the optimal synthetic routes for methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate?
The synthesis typically involves multi-step procedures, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : React 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with (4-chlorophenyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
- Step 2 : Esterification of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) to yield the methyl ester .
- Optimization : Reaction conditions (temperature: 60–80°C, solvent: DMF/THF) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for achieving >85% yield and >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is recommended:
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and esterification. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 306.05) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the dihydropyridine ring) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in ethanol or methanol varies with purity .
- Stability : Stable at room temperature in dry, inert atmospheres. Susceptible to hydrolysis in aqueous acidic/basic conditions; store desiccated at –20°C for long-term use .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize by-products during synthesis?
- Temperature Control : Lowering reaction temperatures (e.g., 50°C) reduces side reactions like over-alkylation .
- Solvent Selection : Use THF instead of DMF to suppress dimerization by-products .
- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. What structural features influence this compound’s bioactivity, and how can they be analyzed?
- Conformational Analysis : X-ray crystallography reveals that the cis-configuration of the dihydropyridine ring and 4-chlorophenyl group enhances steric complementarity with biological targets .
- Hydrogen-Bonding Networks : Intra- and intermolecular N–H···O bonds stabilize the active conformation, as shown in crystal structures .
- In Silico Modeling : Perform molecular docking to predict interactions with enzymes (e.g., kinases or oxidoreductases) using software like AutoDock Vina .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Purity Assessment : Contradictions may arise from impurities (e.g., unreacted starting materials). Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Crystallographic Variability : Polymorphic forms (e.g., different crystal packing) can alter solubility and bioavailability. Compare PXRD patterns of batches .
- Assay Conditions : Standardize bioassay protocols (e.g., cell line viability assays at 48h vs. 72h) to ensure reproducibility .
Q. What advanced methodologies are used to study this compound’s mechanism of action?
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified receptors .
- Metabolic Profiling : Use -labeled analogs to track metabolic pathways in hepatocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
